molecular formula C20H22BrCl2N3 B607091 DG172 dihydrochloride CAS No. 1361504-77-9

DG172 dihydrochloride

Cat. No. B607091
CAS RN: 1361504-77-9
M. Wt: 455.221
InChI Key: SABUORLIDVBCPI-WTLOABTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG172 dihydrochloride is a selective PPARβ/δ antagonist . It has an IC50 value of 27 nM . DG172 enhances transcriptional corepressor recruitment and down-regulates transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . It also promotes the differentiation of dendritic cells (DCs) from GM-CSF-induced mouse bone marrow cells (BMCs) and reduces Ly6b + /Gr1 + granulocytic cells .


Molecular Structure Analysis

The molecular formula of this compound is C20H22BrCl2N3 . The molecular weight is 455.22 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a light yellow to yellow color . It is stable if stored as directed and should be kept away from strong oxidizing agents . It should be stored at 4°C in sealed storage, away from moisture .

Scientific Research Applications

  • Preclinical toxicity of a geldanamycin analog, 17-DMAG, in rats and dogs

    This study evaluated the toxicity of 17-DMAG, a hydrophilic derivative of 17-AAG used in cancer treatment trials. It found that 17-DMAG has potential clinical relevance due to its solubility and limited metabolism compared to 17-AAG. Toxicity was observed in rats and dogs at certain doses, with gastrointestinal, bone marrow, hepatic, renal, and gallbladder toxicities being common (Glaze et al., 2005).

  • In vivo antitumor efficacy of 17-DMAG

    This paper described the preclinical basis for the development of 17-DMAG, a water-soluble and potentially orally administrable geldanamycin derivative. The study highlighted its potent activity against certain cell types and demonstrated its antitumor efficacy in vivo, supporting further development of this compound (Hollingshead et al., 2005).

  • Dichloroacetate in transgenic mouse models of Huntington's disease

    Dichloroacetate (DCA) was found to stimulate pyruvate dehydrogenase complex activity and lower cerebral lactate concentrations in mouse models of Huntington's disease, suggesting potential therapeutic benefits (Andreassen et al., 2001).

  • Characterisation of chlorite dismutase from Nitrospira defluvii

    This study focused on understanding the molecular mechanism of chlorite detoxification by investigating chlorite dismutase (Cld) from a nitrifying bacterium important in wastewater treatment (Kostan et al., 2010).

  • Metabolic changes after dichloroacetate exposure in human colorectal cancer cells

    This research investigated the molecular and metabolic changes in colorectal cancer cells after exposure to dichloroacetate, a molecule that inhibits pyruvate dehydrogenase kinase and constrains the aerobic glycolytic pathway in cancer cells (Ho & Coomber, 2015).

  • Dichloroacetate in the treatment of genetic mitochondrial diseases

    Dichloroacetate's role as an investigational drug for treating genetic mitochondrial diseases, its mechanism of action, and its therapeutic potential were discussed in this paper (Stacpoole et al., 2008).

Mechanism of Action

Target of Action

DG172 dihydrochloride is a selective antagonist of Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ), with an IC50 of 27 nM . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .

Mode of Action

This compound acts as an inverse agonist, enhancing the recruitment of transcriptional corepressors . This results in the down-regulation of the transcription of the PPARβ/δ target gene Angiopoietin-like 4 (Angptl4) in mouse myoblasts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARβ/δ signaling pathway. By down-regulating the transcription of Angptl4, this compound can influence lipid metabolism and inflammation . Additionally, this compound has been shown to promote the differentiation of dendritic cells from Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)-induced mouse bone marrow cells .

Pharmacokinetics

This compound is orally available . .

Result of Action

The molecular and cellular effects of this compound’s action include the down-regulation of Angptl4 gene expression and the promotion of dendritic cell differentiation . These effects can lead to changes in lipid metabolism, inflammation, and immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and solubility of the compound . .

Safety and Hazards

DG172 dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

DG172 dihydrochloride is currently used for research purposes only . Its potential for future applications will depend on the outcomes of ongoing research studies .

properties

IUPAC Name

(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABUORLIDVBCPI-WTLOABTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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